REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([O:22][Si](C)(C)C)([CH2:16][N:17]1[CH:21]=[N:20][CH:19]=[N:18]1)[CH2:10][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1.CO.[OH-].[Na+]>O>[CH:5]1[C:6]([F:8])=[CH:7][C:2]([F:1])=[C:3]([C:9]([OH:22])([CH2:10][N:11]2[N:12]=[CH:13][N:14]=[CH:15]2)[CH2:16][N:17]2[N:18]=[CH:19][N:20]=[CH:21]2)[CH:4]=1 |f:2.3|
|
Name
|
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(CN1N=CN=C1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to a volume of 50 ml with vacuum distillation
|
Type
|
TEMPERATURE
|
Details
|
The obtained suspension was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After drying at 80° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g | |
YIELD: PERCENTYIELD | 87.4% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([O:22][Si](C)(C)C)([CH2:16][N:17]1[CH:21]=[N:20][CH:19]=[N:18]1)[CH2:10][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1.CO.[OH-].[Na+]>O>[CH:5]1[C:6]([F:8])=[CH:7][C:2]([F:1])=[C:3]([C:9]([OH:22])([CH2:10][N:11]2[N:12]=[CH:13][N:14]=[CH:15]2)[CH2:16][N:17]2[N:18]=[CH:19][N:20]=[CH:21]2)[CH:4]=1 |f:2.3|
|
Name
|
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(CN1N=CN=C1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to a volume of 50 ml with vacuum distillation
|
Type
|
TEMPERATURE
|
Details
|
The obtained suspension was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After drying at 80° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g | |
YIELD: PERCENTYIELD | 87.4% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |